molecular formula C18H26N4O3 B5270546 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone

Cat. No.: B5270546
M. Wt: 346.4 g/mol
InChI Key: ORTFCWHPDDXMFY-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by functional group modifications to introduce the amino and methoxy groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-25-16-12-22(11-7-14(16)19)17(23)13-5-9-21(10-6-13)18(24)15-4-2-3-8-20-15/h2-4,8,13-14,16H,5-7,9-12,19H2,1H3/t14-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTFCWHPDDXMFY-ZBFHGGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.